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molecular formula C10H15NO2 B2703450 Tert-butyl 1-cyanocyclobutane-1-carboxylate CAS No. 1366068-08-7

Tert-butyl 1-cyanocyclobutane-1-carboxylate

Cat. No. B2703450
M. Wt: 181.235
InChI Key: ZVJPMDOVKARKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372845B2

Procedure details

A solution of tert-butyl 2-cyanoacetate (4.0 g, 28.3 mmol), 1,3-dibromopropane (6.29 g, 31.2 mmol) in methyl ethyl ketone (100 ml) was treated with potassium carbonate (11.75 g, 85 mmol). The reaction mixture was heated to 80° C. for 17 h and then NaI (catalyst) (0.21 g, 1.42 mmol) was added. The mixture was heated at 80° C. for 6 days and then allowed to cool to RT. The mixture was filtered through Celite® (filter material) and the filtrate was concentrated in vacuo. Purification by chromatography on silica eluting with 10% EtOAc in iso-hexane afforded the title product as a colourless oil; 1H NMR (400 MHz, CDCl3) δ 2.64 (4H, m), 2.22 (2H, m), 1.53 (9H, s).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
11.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5])#[N:2].Br[CH2:12][CH2:13][CH2:14]Br.C(=O)([O-])[O-].[K+].[K+].[Na+].[I-]>C(C(C)=O)C>[C:7]([O:6][C:4]([C:3]1([C:1]#[N:2])[CH2:14][CH2:13][CH2:12]1)=[O:5])([CH3:10])([CH3:9])[CH3:8] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(#N)CC(=O)OC(C)(C)C
Name
Quantity
6.29 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
11.75 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
0.21 g
Type
reactant
Smiles
[Na+].[I-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 80° C. for 6 days
Duration
6 d
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite® (filter material)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica eluting with 10% EtOAc in iso-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1(CCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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